N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropylmethyl group, a phenyl group, and a pent-4-en-2-amine backbone, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine typically involves multiple steps, including the formation of the cyclopropylmethyl group and the attachment of the phenyl and amine groups. One common method involves the use of Grignard reagents, where cyclopropylmethyl magnesium bromide reacts with appropriate precursors to form the desired compound . The reaction conditions often require anhydrous environments and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and consistent production of large quantities. This method enhances reaction throughput and improves the space-time yield compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, hydrogen gas, palladium catalysts, potassium permanganate, and chromium trioxide. Reaction conditions often involve controlled temperatures, anhydrous environments, and specific catalysts to achieve desired products.
Major Products Formed
Major products formed from these reactions include ketones, carboxylic acids, and various substituted amine derivatives, depending on the specific reaction and conditions employed .
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with opioid receptors, influencing pain perception and other physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other cyclopropyl-containing amines and phenyl-substituted amines, such as:
- N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl)phthalazin-6-yl]benzamide
- 2-(cyclopropylmethyl)-2-acetamidopropanedioic acid
Uniqueness
What sets N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
37092-85-6 |
---|---|
Molekularformel |
C16H23N |
Molekulargewicht |
229.36 g/mol |
IUPAC-Name |
N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine |
InChI |
InChI=1S/C16H23N/c1-13(2)10-16(17-12-15-8-9-15)11-14-6-4-3-5-7-14/h3-7,15-17H,1,8-12H2,2H3 |
InChI-Schlüssel |
HFASSIYHMIYPKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CC(CC1=CC=CC=C1)NCC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.